An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Properties, Applications, and Advanced Protocols
An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Properties, Applications, and Advanced Protocols
This guide provides a comprehensive technical overview of N-α-Fmoc-N-im-(4-methyltrityl)-D-histidine, commonly referred to as Fmoc-D-His(Mtt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, strategic applications, and field-proven protocols for the effective utilization of this critical reagent in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Importance of Mtt-Protected Histidine
In the intricate landscape of peptide synthesis, the unique properties of the histidine residue present both opportunities and challenges. Its imidazole side chain can act as a general base, participate in catalytic triads, and coordinate with metal ions, making it a frequent constituent of bioactive peptides. However, this reactivity also makes it prone to side reactions and, most critically, racemization during synthesis. The choice of a suitable protecting group for the imidazole nitrogen is therefore a paramount decision in the design of a successful synthesis strategy.
Fmoc-D-His(Mtt)-OH emerges as a key building block, particularly when an orthogonal protection strategy is required. The 4-methyltrityl (Mtt) group offers a finely tuned acid lability, allowing for its selective removal under very mild acidic conditions that leave other acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[1] This orthogonality is indispensable for the synthesis of complex peptides, including those requiring on-resin side-chain modification, cyclization, or branching.[2][3] This guide will explore the properties that make Fmoc-D-His(Mtt)-OH a superior choice for such advanced applications and provide detailed methodologies for its use.
Core Properties of Fmoc-D-His(Mtt)-OH
A thorough understanding of the physicochemical properties of Fmoc-D-His(Mtt)-OH is fundamental to its successful application. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid |
| Synonyms | Fmoc-N-im-methyltrityl-D-histidine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-p-methyltrityl-D-histidine |
| CAS Number | 200926-19-8 |
| Molecular Formula | C₄₁H₃₅N₃O₄ |
| Molecular Weight | 633.73 g/mol |
| Appearance | White to off-white or beige powder |
| Storage Temperature | -15°C is recommended for long-term storage.[4] |
The Mtt Group: A Cornerstone of Orthogonal Peptide Synthesis
The strategic advantage of the Mtt group lies in its hierarchical acid lability compared to other common protecting groups used in Fmoc-based SPPS. This allows for a multi-step, on-resin synthesis strategy where different parts of a peptide can be selectively deprotected and modified.
The general order of acid lability for trityl-based and other common acid-labile protecting groups is:
Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl) > Boc (tert-butyloxycarbonyl) / tBu (tert-butyl)
This hierarchy is visually represented in the diagram below.
Caption: Relative acid lability of common protecting groups in SPPS.
This selective lability allows for the on-resin modification of the histidine side chain after its incorporation into the peptide backbone, opening avenues for the synthesis of complex peptide architectures.
Experimental Protocols
The successful application of Fmoc-D-His(Mtt)-OH hinges on the meticulous execution of coupling and deprotection protocols. The following sections provide detailed, step-by-step methodologies.
Coupling of Fmoc-D-His(Mtt)-OH in SPPS
The incorporation of any histidine derivative carries an inherent risk of racemization due to the imidazole side chain's ability to act as an intramolecular base.[1][4] Careful selection of coupling reagents and reaction conditions is crucial to mitigate this risk.
Recommended Coupling Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-His(Mtt)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents), and a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1]
-
Crucial Insight: To minimize racemization, avoid prolonged pre-activation times.[1] Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Upon completion, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
The following diagram illustrates the coupling workflow.
Caption: Workflow for the coupling of Fmoc-D-His(Mtt)-OH in SPPS.
Selective Deprotection of the Mtt Group
The key advantage of Fmoc-D-His(Mtt)-OH is the ability to selectively remove the Mtt group on-resin. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Standard Mtt Deprotection Protocol:
-
Resin Preparation: Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) TFA and 2-5% (v/v) of a scavenger, such as triisopropylsilane (TIS), in DCM.
-
Expert Insight: The scavenger is critical to quench the highly stable Mtt carbocation that is liberated during cleavage, preventing its reattachment to the peptide or reaction with sensitive residues like tryptophan and methionine.[5] The release of the Mtt cation often produces a characteristic yellow-orange color, which can be used for visual monitoring.
-
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature for 30 minutes.[5] The reaction can be repeated with fresh deprotection solution to ensure complete removal.
-
-
Monitoring and Neutralization:
-
To monitor the reaction, a few beads can be removed and treated with a drop of concentrated TFA; an immediate orange color indicates incomplete deprotection.[5]
-
After complete deprotection, filter the resin and wash it thoroughly with DCM, followed by methanol, and then DCM again.[5]
-
Neutralize the resin by washing with a solution of 1% DIPEA in DMF.[5]
-
-
Final Washes: Wash the resin with DMF to prepare it for the subsequent on-resin modification step.[5]
The workflow for selective Mtt deprotection is depicted below.
Caption: Workflow for the selective on-resin deprotection of the Mtt group.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Fmoc-D-His(Mtt)-OH.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves. When handling the solid powder, a dust mask or respirator is recommended to avoid inhalation.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -15°C to -20°C is recommended.[4]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
Fmoc-D-His(Mtt)-OH is a powerful and versatile reagent for advanced solid-phase peptide synthesis. Its defining feature, the orthogonally removable Mtt protecting group, provides researchers with the flexibility to perform on-resin modifications that are crucial for the synthesis of complex peptides and peptidomimetics. While the inherent risk of racemization with histidine derivatives necessitates careful control of coupling conditions, the strategic advantages offered by the Mtt group make Fmoc-D-His(Mtt)-OH an indispensable tool for innovative peptide design and drug development. By adhering to the robust protocols outlined in this guide, researchers can confidently leverage the unique properties of this building block to achieve their synthetic goals.
References
-
AA Blocks. (n.d.). Fmoc-D-His(Mtt)-OH. Retrieved from [Link]
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LookChem. (n.d.). Cas 200926-19-8,FMOC-D-HIS(MTT)-OH. Retrieved from [Link]
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CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
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MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-D-His(Boc)-OH. PubChem Compound Summary for CID 56777028. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Retrieved from [Link]
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National Center for Biotechnology Information. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research. Retrieved from [Link]
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ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]
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ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]
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